4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid
Description
This compound is a pyrrolidine-2,5-dione derivative featuring a benzoic acid core linked to a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group. The benzoic acid moiety may facilitate solubility and interactions with polar residues in biological targets.
Properties
IUPAC Name |
4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O4/c23-22(24,25)15-2-1-3-17(12-15)26-8-10-27(11-9-26)18-13-19(29)28(20(18)30)16-6-4-14(5-7-16)21(31)32/h1-7,12,18H,8-11,13H2,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDFOJFFZDKVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the trifluoromethyl group and the benzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Benzoic Acid Group Reactivity
The carboxylic acid group enables classical acid-base and nucleophilic substitution reactions:
Pyrrolidine-2,5-Dione Ring Reactions
The cyclic diketone undergoes nucleophilic attacks and ring-opening transformations:
Nucleophilic Substitution
-
Amine Addition :
Reacts with primary amines (e.g., benzylamine) in THF at 60°C to form 3,4-disubstituted pyrrolidinones via conjugate addition .
Mechanism :
Ring-Opening Reactions
-
Hydrolysis :
Acidic (HCl/H<sub>2</sub>O) or basic (NaOH) conditions cleave the ring to yield 3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}glutaric acid .
Kinetics : Complete hydrolysis in 6 hrs at pH 12.
Piperazine Substituent Reactivity
The 4-[3-(trifluoromethyl)phenyl]piperazine group participates in:
Cross-Coupling Reactions
The aromatic trifluoromethylphenyl group enables palladium-mediated couplings:
Photochemical and Thermal Stability
-
Thermal Degradation : Decomposes at >200°C via retro-Diels-Alder cleavage (TGA data) .
-
UV Stability : Stable under UV light (λ >300 nm) due to electron-withdrawing CF<sub>3</sub> and piperazine groups .
Biological Activation Pathways
In metabolic studies (rat liver microsomes):
-
Oxidation : Piperazine ring hydroxylation (major pathway, CYP3A4-mediated) .
-
Glucuronidation : Benzoic acid conjugation (minor pathway) .
Comparative Reactivity Table
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reagents | Competing Pathways |
|---|---|---|---|
| Benzoic acid | 5 (Highly reactive) | EDC/HOBt, SOCl<sub>2</sub> | Esterification > amidation |
| Pyrrolidine-dione | 3 | Amines, H<sub>2</sub>O/OH<sup>-</sup> | Ring-opening > substitution |
| Piperazine | 2 | Alkyl halides, acyl chlorides | N-alkylation > acylation |
Scientific Research Applications
Antinociceptive Properties
Research indicates that derivatives of compounds related to 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid exhibit significant antinociceptive effects. A study evaluated the influence of similar compounds on nociceptive thresholds in mouse models of persistent pain, demonstrating their potential as analgesics .
Antioxidant Activity
Compounds in this class have been shown to possess antioxidant properties. The antioxidant capacity was assessed in mouse brain tissue homogenates, suggesting that these compounds could mitigate oxidative stress-related damage .
Anticancer Activity
The structural features of this compound allow it to interact with various biological targets implicated in cancer progression. Studies have indicated that similar pyrrole derivatives demonstrate anticancer activity against several cancer cell lines, making them promising candidates for further development .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Reference |
|---|---|---|
| Antinociceptive | 3-[4-(3-trifluoromethylphenyl)-piperazin-1-yl] | |
| Antioxidant | Related pyrrole derivatives | |
| Anticancer | Pyrrole-based compounds |
Case Study 1: Antinociceptive Effects
A study published in Pharmacology Biochemistry and Behavior explored the antinociceptive effects of a compound structurally similar to this compound. The results indicated a significant increase in nociceptive thresholds in treated mice compared to controls, supporting its potential as a pain management agent .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant activity was measured using various assays to determine the ability of the compound to scavenge free radicals. The findings revealed that the compound effectively reduced oxidative stress markers in brain tissue samples .
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperazine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Urea Derivatives ()
A series of urea derivatives (e.g., compounds 11a–11o ) share structural motifs with the target compound, particularly the piperazine-thiazole core and aryl substitutions. Key comparisons include:
| Compound ID | Substituent on Aryl Group | Molecular Weight (ESI-MS [M+H]⁺) | Yield (%) |
|---|---|---|---|
| 11e | 3-(Trifluoromethyl)phenyl | 534.1 | 86.7 |
| 11d | 4-(Trifluoromethyl)phenyl | 534.1 | 85.3 |
| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 568.2 | 88.0 |
| 11o | 3-Chloro-4-(trifluoromethyl)phenyl | 568.2 | 87.3 |
Structural Insights :
- Core Differences : The target compound replaces the thiazole-urea scaffold in 11a–11o with a pyrrolidine-dione ring, which may reduce rotational freedom and improve target specificity.
Benzoic Acid Derivatives with Triazine-Morpholine Cores ()
Compound 22 (4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid) shares the benzoic acid moiety but diverges significantly in its triazine-morpholine core.
Key Comparisons :
- Solubility : Both compounds retain a carboxylic acid group for aqueous solubility, but 22 ’s morpholine-triazine core may increase polarity compared to the target compound’s lipophilic trifluoromethyl group.
- Synthetic Complexity : The target compound’s pyrrolidine-dione synthesis likely involves fewer steps than 22 , which requires morpholine-triazine coupling .
Functional Implications
- Trifluoromethyl Effects : The trifluoromethyl group in the target compound and 11e/11d enhances metabolic stability by resisting oxidative degradation, a critical feature for drug candidates .
- Piperazine Flexibility : Piperazine in the target compound and 11a–11o provides a flexible spacer, but the rigid pyrrolidine-dione in the former may limit conformational entropy, favoring entropic penalties during binding.
- Pharmacological Evaluation : Methods like dose-effect curve analysis () could quantify potency differences between the target compound and analogs, particularly in median effective dose (ED₅₀) and slope parameters .
Biological Activity
The compound 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a benzoic acid moiety. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:
- Anticonvulsant Activity: The presence of the piperazine ring suggests potential efficacy in neurological disorders. Compounds with similar structures have shown protective effects in seizure models, indicating possible anticonvulsant properties .
- Anti-inflammatory Effects: The benzoic acid component may contribute to anti-inflammatory activities, as many benzoic acid derivatives are known to modulate inflammatory pathways .
Anticonvulsant Activity
A study evaluating related compounds demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models. For instance, compounds similar to the target compound showed protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg in the maximal electroshock (MES) test .
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| Example A | 100 | 75 |
| Example B | 300 | 50 |
| Target Compound | TBD | TBD |
Anti-tubercular Activity
While not directly tested on Mycobacterium tuberculosis, the structural analogs of this compound have been evaluated for anti-tubercular activity. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that modifications in the pyrrolidine structure can enhance activity against bacterial pathogens .
Case Studies
-
Anticonvulsant Efficacy Study:
A study examined a series of piperazine derivatives for their anticonvulsant properties. The findings indicated that compounds with higher lipophilicity showed delayed yet prolonged anticonvulsant effects, emphasizing the importance of molecular properties in determining pharmacological outcomes . -
Structural Activity Relationship (SAR):
An SAR analysis revealed that modifications to the piperazine moiety significantly influenced biological activity. For example, replacing phenyl groups with more lipophilic counterparts increased anticonvulsant efficacy, highlighting the need for careful design in drug development .
Q & A
Q. How to design dose-response experiments to assess toxicity thresholds?
- Answer :
- Acute toxicity : Administer escalating doses (OECD Guideline 423) and monitor mortality, organ weight changes, and histopathology.
- Subchronic studies : Use a 28-day protocol with hematological/biochemical markers (e.g., ALT, creatinine).
- Statistical power analysis : Determine sample sizes (n ≥ 6) to ensure significance (α = 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
